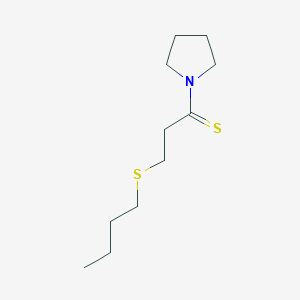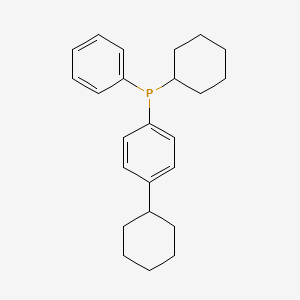
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine is a tertiary phosphine compound with the molecular formula C24H31P. It is used primarily as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions. This compound is known for its ability to stabilize metal centers and facilitate various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with chlorodiphenylphosphine under controlled conditions. The reaction typically proceeds as follows:
Preparation of Cyclohexylmagnesium Bromide: Cyclohexyl bromide is reacted with magnesium in anhydrous ether to form cyclohexylmagnesium bromide.
Reaction with Chlorodiphenylphosphine: The cyclohexylmagnesium bromide is then reacted with chlorodiphenylphosphine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions, where the reagents are handled in bulk quantities under strict safety protocols to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Coordination: It forms coordination complexes with transition metals, which are crucial in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and other nucleophiles are used.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Formed through substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic processes, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Biology: Investigated for its potential in biochemical applications due to its ability to form stable complexes with metals.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism by which Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine exerts its effects involves the stabilization of metal centers in catalytic processes. The phosphine ligand donates electron density to the metal, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involved are primarily related to catalytic cycles in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Dicyclohexylphenylphosphine: Similar in structure but with different steric and electronic properties.
Tricyclohexylphosphine: Known for its bulkier structure, affecting its coordination behavior.
Uniqueness
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine is unique due to its specific combination of cyclohexyl and phenyl groups, which provide a balance of steric bulk and electronic properties. This makes it particularly effective in stabilizing metal centers and facilitating catalytic processes.
Eigenschaften
Molekularformel |
C24H31P |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
cyclohexyl-(4-cyclohexylphenyl)-phenylphosphane |
InChI |
InChI=1S/C24H31P/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h2,6-7,12-13,16-20,23H,1,3-5,8-11,14-15H2 |
InChI-Schlüssel |
DTPVYBNGUNCCTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)P(C3CCCCC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole](/img/structure/B12869196.png)

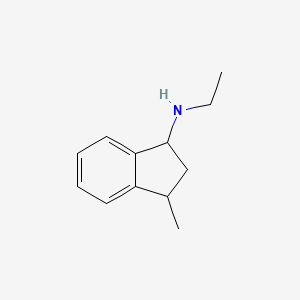
![1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one](/img/structure/B12869212.png)
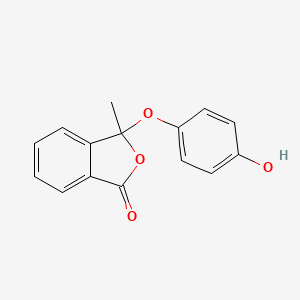
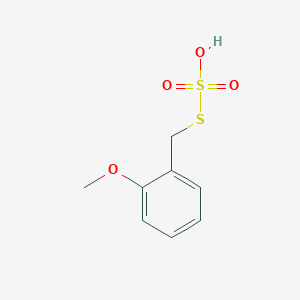


![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
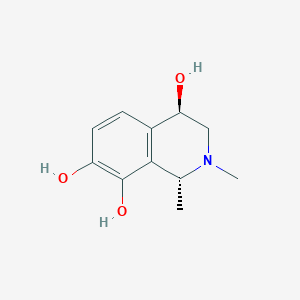
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
